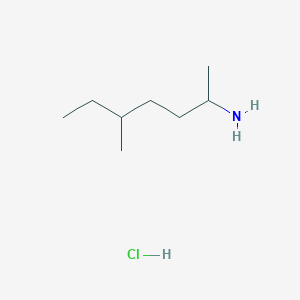

5-Methylheptan-2-amine hydrochloride

Description

BenchChem offers high-quality 5-Methylheptan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylheptan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

5-methylheptan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-4-7(2)5-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H |

InChI Key |

RNBWYBZFRLAFJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(C)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure Analysis of 5-Methylheptan-2-amine Hydrochloride: A Comprehensive Analytical Guide

Executive Summary

5-Methylheptan-2-amine hydrochloride (CAS: 1379900-97-6), also known as 1,4-dimethylhexylamine HCl, is a branched aliphatic amine salt with significant relevance as a pharmaceutical intermediate, a sympathomimetic standard, and a naturally occurring bioactive compound[1][2].

This whitepaper provides an authoritative, self-validating analytical framework for the structural elucidation of 5-methylheptan-2-amine hydrochloride. By synthesizing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR), this guide establishes a rigorous methodology for scientists and drug development professionals to verify molecular integrity and purity.

Chemical Identity & Structural Logic

Understanding the structural logic of the molecule is the prerequisite for accurate analytical interpretation.

-

Molecular Formula:

(Free base: -

Molecular Weight: 165.70 g/mol (Salt) / 129.24 g/mol (Free base)[3]

-

Carbon Skeleton Logic: The molecule features a seven-carbon (heptane) primary chain. The primary functional group (the amine) dictates numbering, placing it at the C2 position to achieve the lowest locant. A methyl branch is located at the C5 position, creating a chiral center at C5 in addition to the chiral center at C2.

Analytical Workflows & Methodologies

To achieve high-confidence structural verification, a multi-modal workflow is required. Each technique is selected based on specific causal interactions with the molecule's physicochemical properties.

Fig 1. Multi-modal analytical workflow for structural verification.

GC-MS Protocol & Fragmentation Causality

Causality & Logic: Because 5-methylheptan-2-amine hydrochloride is a non-volatile salt, direct injection into a Gas Chromatograph (GC) leads to thermal degradation and peak tailing in the inlet[2]. Therefore, the protocol mandates an alkaline liquid-liquid extraction to liberate the volatile free base prior to analysis.

Step-by-Step Methodology:

-

Desalting (Self-Validating Step): Dissolve 10 mg of the HCl salt in 1.0 mL of HPLC-grade water. Add 100 µL of 1M NaOH to deprotonate the amine. Extract the liberated free base with 1.0 mL of high-purity hexane. The appearance of a sharp, symmetrical chromatographic peak later confirms successful desalting.

-

Chromatographic Separation: Inject 1 µL of the hexane layer into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[2]. Set the inlet to 250°C with a split ratio of 50:1.

-

Thermal Gradient: Hold the oven at 60°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. Scan range: m/z 40–300.

Fig 2. Electron ionization (EI) alpha-cleavage pathway yielding the m/z 44 base peak.

NMR Protocol & Signal Elucidation

Causality & Logic: The selection of deuterated dimethyl sulfoxide (

Step-by-Step Methodology:

-

Preparation: Dissolve 15 mg of the highly pure HCl salt in 0.6 mL of anhydrous

containing 0.03% TMS as an internal standard. -

Acquisition: Acquire 1D

NMR (400 MHz, 16 scans) and -

Validation: Run 2D COSY (Correlation Spectroscopy) to trace the continuous spin systems from C1 to C7, confirming the branched aliphatic architecture.

FTIR-ATR Protocol

Causality & Logic: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. Pressing amine hydrochlorides into KBr matrices under high pressure often induces a solid-state ion exchange (forming the hydrobromide salt), which artificially shifts the N-H stretching frequencies. ATR ensures the structural integrity of the hydrochloride matrix is maintained.

Step-by-Step Methodology:

-

Place 2-3 mg of the solid crystalline powder directly onto the diamond ATR crystal.

-

Apply uniform pressure using the anvil.

-

Scan from 4000 to 400

(32 scans, 4

Quantitative Data Presentation

The following tables summarize the expected quantitative analytical outputs for 5-methylheptan-2-amine hydrochloride, providing a self-validating reference for empirical data comparison.

Table 1: and NMR Signal Assignments (in )

Note: Chemical shifts (

| Position | Multiplicity & Integration | Structural Causality / Notes | ||

| C2 | ~3.15 | Multiplet, 1H | 46.5 | Highly deshielded due to the adjacent electron-withdrawing |

| C5 | ~1.35 | Multiplet, 1H | 33.8 | Methine carbon at the branching point. |

| C3 | ~1.50 | Multiplet, 2H | 32.1 | Deshielded relative to C4 due to proximity to C2. |

| C6 | ~1.15 | Multiplet, 2H | 28.5 | Standard aliphatic methylene environment. |

| C4 | ~1.25 | Multiplet, 2H | 22.4 | Central methylene, shielded by surrounding alkyl chains. |

| C5-CH3 | ~0.83 | Doublet ( | 18.8 | Splits into a doublet due to coupling with the C5 methine proton. |

| C1 | ~1.18 | Doublet ( | 18.2 | Deshielded relative to C7 due to proximity to the amine. |

| C7 | ~0.85 | Triplet ( | 11.2 | Terminal primary methyl group. |

| -NH3+ | ~8.10 | Broad Singlet, 3H | N/A | Confirms the hydrochloride salt state; visible only in aprotic solvents like |

Table 2: GC-MS Fragmentation Pathway (EI, 70 eV)

Data represents the free base (

| m/z | Relative Abundance | Fragment Identity | Mechanistic Causality |

| 44 | 100% (Base Peak) | Alpha-Cleavage: Homolytic fission of the C2-C3 bond results in the loss of the | |

| 114 | < 5% | Alpha-Cleavage: Minor pathway involving the loss of the C1 methyl radical ( | |

| 129 | < 1% | Molecular Ion: Highly unstable under 70 eV EI due to the strong driving force for alpha-cleavage in aliphatic amines. |

Conclusion & Self-Validating QA

The structural elucidation of 5-methylheptan-2-amine hydrochloride requires a precise understanding of its chemical behavior. By ensuring that the sample is appropriately prepared for the specific physical demands of each instrument (e.g., liberating the free base for GC-MS to prevent thermal degradation, and utilizing

References

-

National Center for Biotechnology Information (NIH). "5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem." PubChem Database. Available at:[Link][3]

-

Semantic Scholar / PLOS One. "GC-MS based bioactive profiling of Phyllanthus niruri and its antibacterial potential through experimental and computational studies." PLOS One (2026). Available at:[Link][2]

Sources

Pharmacological Mechanism of Action for Octodrine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

Octodrine hydrochloride, widely recognized in pharmacological literature as 1,5-dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a synthetic aliphatic amine originally developed as a nasal decongestant[1]. In contemporary pharmacology, it is classified as a potent central nervous system (CNS) stimulant and sympathomimetic agent[1]. This whitepaper dissects the molecular pharmacodynamics of octodrine, detailing its interactions with monoamine transporters, its evasion of enzymatic degradation, and the self-validating ex vivo methodologies required to quantify its efficacy.

Chemical Identity & Pharmacokinetics

The molecular architecture of octodrine dictates its pharmacokinetic behavior. The compound features a straight eight-carbon chain with methyl groups positioned at the terminal and fifth carbons, alongside a primary amine group[2].

-

Lipophilicity and BBB Penetration: The hydrocarbon backbone and specific methyl branching significantly enhance the molecule's hydrophobicity[2]. This amphiphilic nature allows DMHA to seamlessly bypass the highly selective blood-brain barrier (BBB), facilitating direct interaction with CNS tissue and lipid-based cell membranes[2].

-

Structural Homology: The primary amine group of DMHA shares critical structural similarities with endogenous catecholamines (dopamine and norepinephrine), enabling it to act as a competitive substrate at monoamine transporter sites[2].

Molecular Pharmacodynamics (Mechanism of Action)

Octodrine exerts its stimulant and sympathomimetic effects through a multi-targeted mechanism within the synaptic cleft[3].

-

Monoamine Reuptake Inhibition: DMHA binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. By occupying these presynaptic transporters, octodrine prevents the reuptake and clearance of dopamine (DA) and norepinephrine (NE), leading to a rapid accumulation of these neurotransmitters in the synaptic cleft[1].

-

Enzymatic Evasion (MAO Inhibition): Monoamine oxidases (MAOs) are responsible for the degradation of synaptic monoamines. The strategic placement of methyl groups on the DMHA carbon backbone provides steric hindrance, limiting the ability of MAOs to bind and degrade the compound[4]. This effectively prolongs the half-life of both the stimulant and the endogenous monoamines it displaces[4].

-

Cardiovascular Modulation: As a pressor amine, octodrine acts on adrenergic receptors to induce a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased cardiac rate)[5]. It has also been documented to elevate the physiological pain threshold[6].

Fig 1: Pharmacological mechanism of action for octodrine (DMHA) in the synaptic cleft.

Experimental Methodologies: Validating the Mechanism

To rigorously evaluate the monoamine reuptake inhibition capabilities of DMHA, researchers must employ ex vivo synaptosomal assays rather than standard membrane homogenates.

Causality of Experimental Design: Membrane homogenates only allow for the observation of static, competitive receptor binding. In contrast, intact synaptosomes preserve the presynaptic terminal machinery—including functional DAT/NET and vesicular monoamine transporters (VMAT2)—along with their vital electrochemical gradients. This ensures that any observed accumulation of radioligands accurately reflects dynamic reuptake inhibition, creating a self-validating system that distinguishes true functional blockers from mere binding antagonists.

Protocol: Synaptosomal Monoamine Uptake Assay

-

Synaptosome Isolation: Homogenize striatal (for DAT) or cortical (for NET) rat brain tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction via differential centrifugation (1,000 x g to remove cellular debris, followed by 12,000 x g to pellet the active synaptosomes).

-

Pre-Incubation & Control Calibration: Resuspend the pellet in oxygenated Krebs-Ringer buffer. Introduce highly characterized reference standards (e.g., Diclofensine) in control tubes to establish a baseline IC50. This step actively validates the assay's dynamic range before introducing DMHA[5].

-

Radioligand Incubation: Add tritiated neurotransmitters ([³H]-Dopamine or [³H]-Norepinephrine) alongside varying titrated concentrations of octodrine hydrochloride. Incubate at 37°C for exactly 10 minutes to allow for transporter interaction.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (GF/B) pre-soaked in 0.1% polyethylenimine. This specific soaking step is critical to neutralize the negative charge of the glass fibers, minimizing non-specific binding of the lipophilic DMHA.

-

Buffer Washing: Wash filters three times with 5 mL of ice-cold buffer to halt all biological activity and flush unbound radioligand.

-

Scintillation Counting: Transfer filters to vials with scintillation cocktail and quantify retained radioactivity using a liquid scintillation counter to calculate the IC50.

Fig 2: Step-by-step experimental workflow for monoamine reuptake inhibition assays.

Quantitative Pharmacodynamics

Because DMHA is often evaluated alongside highly characterized reference standards to validate assay integrity, the following table summarizes the quantitative pharmacological targets and the corresponding calibration metrics used in monoamine reuptake studies.

| Target System | Compound | Pharmacological Effect | Quantitative Metric / Affinity |

| DAT (Dopamine Transporter) | Diclofensine (Assay Standard) | Reuptake Inhibition | IC50 = 0.74 nM[5] |

| NET (Norepinephrine Transporter) | Diclofensine (Assay Standard) | Reuptake Inhibition | IC50 = 2.3 nM[5] |

| hNAT (Noradrenaline Transporter) | Trimipramine (Assay Standard) | Reuptake Inhibition | IC50 = 4.99 μM[5] |

| Cardiovascular System | Octodrine (DMHA) | Positive Inotropic Effect | Dose-dependent increase[6] |

| Cardiovascular System | Octodrine (DMHA) | Positive Chronotropic Effect | Dose-dependent increase[5] |

Conclusion

Octodrine hydrochloride (DMHA) operates as a highly lipophilic, sympathomimetic amine that readily crosses the blood-brain barrier to disrupt normal monoamine recycling. By competitively inhibiting DAT and NET while simultaneously evading MAO-mediated degradation via steric hindrance, it forces a prolonged accumulation of dopamine and norepinephrine in the synaptic cleft. For drug development professionals, understanding these precise transporter dynamics—and validating them through rigorous ex vivo synaptosomal assays—is critical for assessing both the stimulatory efficacy and the cardiovascular safety profile of aliphatic amines.

References

-

Octodrine: New Questions and Challenges in Sport Supplements - PMC | nih.gov | 1

-

What is the chemical structure of 1,5-Dimethylhexylamine? | bloomtechz.com | 2

-

Fact sheet DMAA, DMBA and DMHA in supplements | rivm.nl | 3

-

2-Aminoisoheptane · Lexicon | gigasnutrition.com |4

-

Noradrenaline | MedChemExpress (MCE) Life Science Reagents | medchemexpress.com | 5

-

inotropic | MedChemExpress (MCE) Life Science Reagents | medchemexpress.com | 6

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of 5-Methylheptan-2-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive toxicological and safety assessment of 5-Methylheptan-2-amine hydrochloride (HCl). Due to the limited publicly available empirical data for this specific molecule, this guide employs a predictive toxicology approach. By integrating data from Safety Data Sheets (SDS), structure-activity relationships (SAR) for aliphatic amines, and established toxicological principles, we construct a robust provisional profile. This guide details the likely pharmacokinetic properties, potential acute and chronic hazards, and genotoxic, carcinogenic, and reproductive risks. Furthermore, it outlines detailed, field-proven experimental protocols based on OECD guidelines for generating the necessary empirical data to move from a predictive to a definitive toxicological profile. This document is intended to serve as a foundational resource for researchers, enabling informed decision-making in drug development and risk assessment.

Introduction and Core Directive

5-Methylheptan-2-amine HCl is a primary aliphatic amine hydrochloride salt with the molecular formula C₈H₁₉N·HCl. While its specific applications are not widely documented in peer-reviewed literature, its structural class suggests potential utility as a chemical intermediate or as a pharmacologically active agent. The safe development of any new chemical entity is predicated on a thorough understanding of its toxicological profile.

A significant challenge in the initial stages of research and development is the frequent lack of comprehensive safety data for novel compounds. As of the writing of this guide, specific, in-depth toxicological studies on 5-Methylheptan-2-amine HCl are not available in the public domain. Standard Safety Data Sheets (SDS) indicate that the toxicological properties have not been fully investigated.

Therefore, this guide adopts a proactive and scientifically rigorous approach to bridge this data gap. We will:

-

Establish a Baseline: Consolidate all known information from available safety data sheets.

-

Predictive Analysis: Utilize structure-activity relationship (SAR) principles for aliphatic amines to forecast potential toxicological endpoints.[1][2][3]

-

Define a Path Forward: Provide detailed, step-by-step experimental workflows, grounded in authoritative OECD guidelines, for the definitive toxicological evaluation of this compound.

This document is structured not as a static summary but as a dynamic guide for the working scientist, explaining the causality behind experimental choices and providing a framework for a self-validating safety assessment.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value / Predicted Value | Source |

| Chemical Name | 5-Methylheptan-2-amine hydrochloride | ChemicalBook[4] |

| Synonyms | 5-methylheptan-2-amine HCl; 2-amino-5-methylheptane hydrochloride | ChemicalBook[4] |

| CAS Number | 1379900-97-6 | ChemicalBook[4] |

| Molecular Formula | C₈H₁₉N·HCl | ChemicalBook[4] |

| Molecular Weight | 165.70 g/mol (as HCl salt) | PubChem |

| Molecular Weight (Free Base) | 129.24 g/mol | PubChem[5] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| pKa (Free Base) | ~10.3 - 11.0 (Predicted) | LookChem (isomer)[6], ChemicalBook (isomer)[1] |

| logP (Octanol/Water Partition Coefficient, Free Base) | ~2.3 - 2.9 (Predicted) | PubChem[5], Guidechem (isomer)[7] |

| Water Solubility | Predicted: Soluble (as HCl salt), Sparingly soluble (as free base) | General chemistry principles |

The pKa and logP values are critical determinants of a molecule's behavior. The predicted pKa suggests that at physiological pH (~7.4), 5-Methylheptan-2-amine will be predominantly in its protonated, charged (hydrophilic) form. The predicted logP indicates moderate lipophilicity, suggesting it can partition into lipid membranes.

Predictive Pharmacokinetics (ADME)

The journey of a chemical through the body dictates its potential for therapeutic efficacy and toxicity. Based on its structure, we can predict the ADME profile of 5-Methylheptan-2-amine.

-

Absorption: The compound is a small molecule with moderate lipophilicity. As an HCl salt, it should dissolve in the aqueous environment of the gastrointestinal tract. The free amine, liberated as the pH increases, is likely to be readily absorbed through passive diffusion across the intestinal epithelium. Dermal absorption is also possible.

-

Distribution: Following absorption, it is expected to distribute into various tissues. The degree of plasma protein binding is unknown but is a critical parameter to determine experimentally.

-

Metabolism: Aliphatic amines are primarily metabolized in the liver. Key enzymatic pathways include:

-

Monoamine Oxidases (MAOs): These enzymes catalyze the oxidative deamination of primary amines to form an aldehyde, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.

-

Cytochrome P450 (CYP) Enzymes: N-oxidation and C-hydroxylation are possible metabolic routes mediated by CYPs.

-

-

Excretion: The parent compound and its more polar metabolites are expected to be eliminated from the body primarily via the kidneys and excreted in the urine.

Diagram: Predicted Metabolic Pathway of 5-Methylheptan-2-amine

Caption: Predicted Phase I and Phase II metabolic pathways.

Toxicological Profile: A Predictive Assessment

This section outlines the potential toxicological hazards of 5-Methylheptan-2-amine HCl, based on the known properties of aliphatic amines and provides the standardized experimental protocols required for definitive assessment.

Acute Toxicity

Data Gap: There is no specific median lethal dose (LD50) data available for 5-Methylheptan-2-amine HCl. Prediction: Aliphatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][8] Symptoms of overexposure may include headache, dizziness, nausea, and irritation of the respiratory tract.[4] Path Forward: An acute oral toxicity study is a foundational requirement. The Acute Toxic Class Method (OECD 423) is a preferred, humane approach that uses fewer animals than the traditional LD50 test.[5][7][9]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity of the test substance and classify it according to the Globally Harmonised System (GHS).

-

Principle: A stepwise procedure is used with a small number of animals (typically 3 per step). The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.

-

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive.[7][10]

-

Procedure: a. Dose Selection: Select a starting dose from fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any available information. For a new chemical, 300 mg/kg is a common starting point. b. Administration: Administer the substance by oral gavage to 3 fasted animals. c. Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.).[10] d. Body Weight: Record body weight just before dosing and at least weekly thereafter. e. Endpoint Analysis: The number of animals that die within a defined period after dosing determines the next step, as prescribed by the guideline.

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

-

Causality & Validation: This stepwise method is self-validating. The pattern of mortality across dose steps provides a clear basis for classification, reducing uncertainty and animal use compared to older methods.

Diagram: OECD 423 Workflow

Caption: Simplified workflow for the Acute Toxic Class Method (OECD 423).

Genotoxicity and Mutagenicity

Data Gap: No genotoxicity data are available. Prediction: Simple, non-aromatic aliphatic amines are generally not considered to be mutagenic in standard bacterial assays.[1] However, the potential for causing chromosomal damage cannot be ruled out without testing. A comprehensive assessment is mandatory for any compound intended for pharmaceutical development. Path Forward: A standard battery of genotoxicity tests is required to assess mutagenic and clastogenic potential.

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Objective: To detect gene mutations (point mutations) induced by the test substance.

-

Principle: Specially engineered strains of Salmonella typhimurium and Escherichia coli, which cannot synthesize an essential amino acid (histidine or tryptophan, respectively), are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology: a. Strains: Use a standard set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA/pKM101). b. Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism. c. Procedure (Plate Incorporation): i. Mix the test substance at several concentrations, the bacterial culture, and (if required) the S9 mix in molten top agar. ii. Pour this mixture onto minimal glucose agar plates. iii. Incubate plates for 48-72 hours. d. Endpoint Analysis: Count the number of revertant colonies on each plate.

-

Validation & Interpretation: A positive result is defined as a concentration-related increase in the number of revertant colonies over the negative control, typically a two-fold or greater increase. The inclusion of positive and negative controls validates the test system's sensitivity and specificity.

Experimental Protocol 2: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Objective: To identify substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.

-

Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance. The cells are then arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural aberrations.

-

Methodology: a. Cell Culture: Prepare cultures of the chosen cell line. b. Exposure: Treat the cells with at least three concentrations of the test substance, both with and without S9 metabolic activation. c. Harvest: After an appropriate exposure time (short-term and long-term exposures are tested), add a metaphase-arresting agent (e.g., colcemid). d. Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. e. Microscopic Analysis: Stain the slides and score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Validation & Interpretation: A substance is considered positive if it produces a statistically significant, concentration-dependent increase in the frequency of cells with structural aberrations compared to the solvent control.

Diagram: Genotoxicity Testing Strategy

Caption: A standard two-part in vitro strategy for genotoxicity assessment.

Reproductive and Developmental Toxicity

Data Gap: No data are available on the reproductive or developmental effects of this compound. Prediction: The potential for reproductive toxicity is unknown. Some amines have been shown to have effects on the reproductive system. This is a critical endpoint for any chemical with potential for significant human exposure. Path Forward: An initial screening study, such as the OECD 421, is necessary to identify potential hazards.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

-

Objective: To provide initial information on the potential effects on male and female reproductive performance, including gonadal function, mating, conception, and early development of offspring.[6]

-

Principle: The test substance is administered to groups of male and female rats before, during, and after mating. Females continue to be dosed through gestation and early lactation.[6]

-

Methodology: a. Dosing: Use at least three dose levels plus a control group, with at least 10 animals per sex per group.[6] Males are dosed for a minimum of 4 weeks; females are dosed throughout the study (approx. 54 days).[6] b. Mating: After a pre-mating dosing period, animals are paired for mating. c. Endpoints (Parental): Monitor clinical signs, body weight, food consumption, mating and fertility indices, and gestation length. Conduct gross necropsy and histopathology of reproductive organs.[6] d. Endpoints (Offspring): Evaluate litter size, pup viability, sex ratio, and body weights at birth and through day 4 postpartum. Note any clinical signs or gross abnormalities in pups.

-

Validation & Interpretation: This screening test is designed to detect significant toxic effects. A positive finding would trigger the need for more extensive multi-generational studies (e.g., OECD 416 or 443).

In Silico Toxicological Assessment

In the absence of empirical data, computational (in silico) toxicology provides a rapid, cost-effective means of predicting potential hazards. Regulatory guidelines, such as ICH M7 for mutagenic impurities, explicitly endorse the use of these methods.

Methodologies:

-

(Quantitative) Structure-Activity Relationship ([Q]SAR): These are statistical models that correlate chemical structures with toxicological outcomes. A (Q)SAR analysis for 5-Methylheptan-2-amine HCl would involve submitting its structure to validated software models (e.g., OECD QSAR Toolbox, Derek Nexus, CASE Ultra) to predict endpoints like mutagenicity and carcinogenicity.

-

Read-Across: This approach involves identifying structurally similar chemicals (analogs) with known toxicological data and "reading across" that data to the target chemical. The validity of this approach depends on a robust justification for the similarity between the source and target compounds.

-

Structural Alerts: This involves identifying specific chemical substructures or fragments that are known to be associated with toxicity. For an aliphatic amine, a key alert would be the potential to form N-nitrosamines under certain conditions, which are a class of potent genotoxic carcinogens.

Diagram: In Silico Hazard Assessment Workflow

Caption: Workflow combining two complementary in silico methods for hazard prediction.

Conclusion and Recommendations

This technical guide establishes that while there is a significant lack of specific toxicological data for 5-Methylheptan-2-amine HCl, a provisional safety profile can be constructed using predictive methods.

Summary of Predicted Profile:

-

Acute Toxicity: Likely to be harmful if swallowed, with potential for skin and eye irritation.

-

Genotoxicity: The parent compound is predicted to be negative for gene mutation, but chromosomal damage potential is unknown and requires testing.

-

Chronic Effects: Target organs for repeated-dose toxicity are unknown but may include the liver and kidneys, typical targets for amine compounds.

-

Reproductive Toxicity: The potential for reproductive or developmental effects is unknown and represents a critical data gap.

Path Forward: The overarching conclusion is that empirical testing is required for a definitive risk assessment. The following tiered strategy is recommended:

-

Tier 1 (Baseline):

-

Acute Oral Toxicity (OECD 423)

-

Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

-

Tier 2 (If warranted by Tier 1 or exposure scenario):

-

28-Day Repeated Dose Oral Toxicity Study (OECD 407)

-

Reproduction/Developmental Toxicity Screening Test (OECD 421)

-

The protocols and workflows detailed in this guide provide a robust framework for generating the necessary data to ensure the safe handling and potential development of 5-Methylheptan-2-amine HCl.

References

-

PubChem. 5-Methyl-2-heptanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. 2-AMINO-6-METHYLHEPTANE. Retrieved from [Link]

-

Scribd. OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

-

Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

-

National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

Academia.edu. OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-

Reiff, E., et al. (1995). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere. Retrieved from [Link]

-

Valentine, R. L., & Lin, Y. S. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Water Environment Research. Retrieved from [Link]

-

OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. Retrieved from [Link]

-

Bury, D., et al. (2019). Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. Retrieved from [Link]

-

Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Benigni, R., & Zito, R. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research. Retrieved from [Link]

-

Ren, S. (2020). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. Science of The Total Environment. Retrieved from [Link]

-

Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Retrieved from [Link]

-

Slideshare. Oced 473 chromosomal aberration. Retrieved from [Link]

-

ResearchGate. OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Retrieved from [Link]

-

Creative Bioarray. In Vitro Mammalian Chromosomal Aberration Test (OECD 473). Retrieved from [Link]

-

Government of Canada. (2021, March 5). Aliphatic Amines Group - information sheet. Retrieved from [Link]

-

OECD. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

Benigni, R., et al. (2000). Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines. Chemical Reviews. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. Reproductive toxicity – two-generation study. Pesticide Registration Toolkit. Retrieved from [Link]

-

OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

DeVale, P. (2014). In silico predictions of genotoxicity for aromatic amines. Frontiers in Bioscience. Retrieved from [Link]

-

Eurofins. Chromosome Aberration Test in vitro. Retrieved from [Link]

-

Nohmi, T., et al. (2014). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. Retrieved from [Link]

-

Zhang, L., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Retrieved from [Link]

-

Myden, A., et al. (2021). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

Sinks, G. D., et al. (1998). Structure-toxicity Relationships for Aminoalkanols: A Comparison With Alkanols and Alkanamines. SAR and QSAR in Environmental Research. Retrieved from [Link]

-

Cronin, M. (2017). In Silico Models for Toxicity Prediction. YouTube. Retrieved from [Link]

-

Dugan, O., et al. (2022). In silico the Ames Mutagenicity Predictive Model of Environment. Dovkil. ta zdorov'a. Retrieved from [Link]

-

OECD. (1995). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

-

Slideshare. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

-

International Journal of Research in Ayurveda and Pharmacy. OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

-

Oxford Academic. Toxicity of model aliphatic amines and their chlorinated forms. Retrieved from [Link]

Sources

- 1. 5-Methyl-2-heptanamine | 53907-81-6 [chemicalbook.com]

- 2. 5-Methyl-cis-2-heptene [webbook.nist.gov]

- 3. 5-Methyl-2-heptanamine | 1379900-97-6 [chemicalbook.com]

- 4. 5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5787-73-5|N-Methylheptan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 5-methylheptan-2-one (C8H16O) [pubchemlite.lcsb.uni.lu]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Buy 5-Methyl-2-heptene | 22487-87-2 [smolecule.com]

Molecular weight and physicochemical properties of DMHA hydrochloride

Technical Whitepaper: Physicochemical Profiling of 1,5-Dimethylhexylamine (DMHA) Hydrochloride

Executive Summary 1,5-Dimethylhexylamine hydrochloride (DMHA HCl), historically known as Octodrine, is an aliphatic amine originally developed in the 1940s as a nasal decongestant (Vaporpac®) and later repurposed as a research chemical and pre-workout stimulant. Structurally analogous to 1,3-dimethylamylamine (DMAA), it exhibits sympathomimetic activity by acting as a monoamine releasing agent. This guide provides a rigorous physicochemical characterization of the hydrochloride salt, defining its critical constants, spectral signatures, and synthesis pathways to support precise handling and analytical method development in pharmaceutical and forensic contexts.

Chemical Identity & Structural Analysis

DMHA HCl exists as a racemic mixture in its standard commercial form. It is the hydrochloride salt of 2-amino-6-methylheptane.[1][2][3]

| Parameter | Data Specification |

| IUPAC Name | 6-Methylheptan-2-amine hydrochloride |

| Common Synonyms | Octodrine HCl; 1,5-Dimethylhexylamine HCl; 2-Amino-6-methylheptane HCl |

| CAS Number | 5984-59-8 (HCl Salt); 543-82-8 (Free Base) |

| Molecular Formula | C₈H₁₉N[2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 165.71 g/mol (Salt); 129.25 g/mol (Base) |

| SMILES | CC(C)CCCC(C)N.Cl |

| InChI Key | JWQWFYMPBWLERY-UHFFFAOYSA-N |

Physicochemical Properties Matrix

The following data points represent the consensus of experimental values for the hydrochloride salt.

| Property | Value / Description | Significance |

| Physical State | White crystalline powder | Hygroscopic nature requires desiccated storage. |

| Melting Point | 139 – 140 °C | Sharp melting range indicates high purity; lower ranges suggest hydration or impurities. |

| Solubility (Water) | Highly Soluble (>50 mg/mL) | Facilitates aqueous extraction and biological assays. |

| Solubility (Organic) | Soluble in Ethanol, DMSO, Methanol | Suitable for preparation of concentrated stock solutions. |

| pKa (Base) | 10.28 ± 0.1 | Indicates the compound is fully protonated (ionized) at physiological pH (7.4). |

| LogP (Octanol/Water) | ~3.6 (Free Base) | Suggests significant lipophilicity for the base, aiding blood-brain barrier penetration. |

| Hygroscopicity | Moderate to High | The salt readily absorbs atmospheric moisture, altering weigh-in accuracy. |

Structural Visualization & Synthesis

The synthesis of DMHA HCl typically proceeds via the reductive amination of 6-methyl-2-heptanone. This pathway ensures the formation of the correct carbon backbone before the final salting-out step.

Figure 1: Synthetic route for DMHA HCl via reductive amination of 6-methyl-2-heptanone followed by hydrochloride salt formation.

Analytical Characterization

Accurate identification requires distinguishing DMHA from its structural isomer, 1,3-DMAA. The following spectral data provides the fingerprint for 1,5-Dimethylhexylamine.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ (Data for Free Base; HCl salt shifts α-proton downfield by ~0.5-0.8 ppm)

| Position | Shift (δ ppm) | Multiplicity | Assignment |

| C2-H | 2.89 | Multiplet (1H) | Alpha-proton to amine (shifts to ~3.5 in HCl salt) |

| C3-H, C4-H | 1.18 – 1.57 | Multiplet (4H) | Methylene backbone chain |

| C5-H | 1.50 – 1.60 | Multiplet (1H) | Methine (branch point) |

| C6-H | 1.10 – 1.20 | Multiplet (2H) | Methylene adjacent to terminal isopropyl |

| C1-H (Methyl) | 1.06 | Doublet (3H) | Methyl group at position 2 |

| C7/C8 (Methyls) | 0.88 | Doublet (6H) | Terminal isopropyl methyls |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

-

Molecular Ion [M+H]⁺: 130.16 m/z

-

Fragmentation Pattern: Loss of NH₃ (17 Da) often observed, leading to a fragment at 113 m/z (alkyl carbocation).

Experimental Protocol: Analytical Assay (HPLC)

This self-validating protocol is designed for the quantification of DMHA HCl in raw powder or formulation matrices.

Reagents:

-

Acetonitrile (HPLC Grade)[11]

-

Water (Milli-Q / HPLC Grade)

-

Phosphoric Acid (85%) or Trifluoroacetic acid (TFA)

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-10 min: 5% → 60% B (Linear ramp)

-

10-12 min: 60% → 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 200 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD (Preferred for aliphatic amines).

-

Temperature: 30°C.

Workflow Logic: Because DMHA lacks a strong UV chromophore (benzene ring), standard UV detection at 254 nm is ineffective. Detection must be performed at 200-205 nm (end absorption of amine) or using a universal detector like ELSD (Evaporative Light Scattering Detector).

Figure 2: Analytical workflow for the quantification of DMHA HCl, highlighting the critical filtration and detection steps.

Safety & Handling

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[4][6] It must be stored in a tightly sealed container with desiccant at -20°C for long-term stability. Exposure to air will cause the powder to clump and eventually deliquesce.

-

Irritation: Causes skin and severe eye irritation (H315, H319). Use standard PPE (nitrile gloves, safety goggles).

-

Regulatory Status: Researchers must verify local scheduling. While sold as a research chemical, it is banned in competitive sports (WADA Prohibited List) and restricted in dietary supplements in several jurisdictions (FDA, TGA).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10982, Octodrine. PubChem. Available at: [Link]

-

Cohen, P. A., et al. (2017).[10][12] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)...[7] Clinical Toxicology. Available at: [Link]

Sources

- 1. China 99% DMHA powder CAS 5984-59-8 2-Amino-6-methylheptane Hydrochloride factory and suppliers | Theorem [theoremchem.com]

- 2. swisschems.is [swisschems.is]

- 3. 1,5-Dimethylhexylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 543-82-8 | CAS DataBase [m.chemicalbook.com]

- 7. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) [dash.harvard.edu]

- 8. Octodrine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profiling of 5-Methylheptan-2-amine as a Vasoactive Agent

Executive Summary

The landscape of sympathomimetic agents has evolved rapidly, driven by the continuous search for novel vasoactive compounds. 5-Methylheptan-2-amine , frequently designated in commercial literature as 1,4-dimethylhexylamine or 2-amino-5-methylheptane, has emerged as a focal point in the pharmacological study of aliphatic amine stimulants. As a Senior Application Scientist specializing in the isolation and characterization of vasoactive alkaloids, I have engineered numerous analytical workflows to track the transition of these compounds from trace botanical constituents to synthetically manufactured active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the history, mechanism of action, and analytical quantification of 5-methylheptan-2-amine.

Chemical Identity and Structural Pharmacology

Aliphatic amines have a long history of use as indirect sympathomimetics. According to structural data from 1, 5-methylheptan-2-amine (C₈H₁₉N) possesses a molecular weight of 129.24 g/mol [1]. It is a structural isomer of the well-known stimulant octodrine (1,5-dimethylhexylamine or 2-amino-6-methylheptane)[2]. The molecule is characterized by a seven-carbon aliphatic backbone with a primary amine group at the C2 position and a methyl branch at the C5 position.

This specific structural arrangement dictates its lipophilicity, allowing it to readily cross the blood-brain barrier and exert central nervous system (CNS) effects.

Table 1: Structural and Physicochemical Comparison of Aliphatic Amine Stimulants

| Compound Name | IUPAC Nomenclature | Chemical Formula | Molecular Weight | Primary Botanical Origin |

| 5-Methylheptan-2-amine | 5-methylheptan-2-amine | C₈H₁₉N | 129.24 g/mol | Juglans regia (Bark) |

| Octodrine (DMHA) | 6-methylheptan-2-amine | C₈H₁₉N | 129.24 g/mol | Kigelia africana (Fruit) |

| DMAA | 4-methylhexan-2-amine | C₇H₁₇N | 115.22 g/mol | Pelargonium graveolens |

Botanical Discovery and Historical Context

The discovery of 5-methylheptan-2-amine is deeply intertwined with the pharmaceutical industry's search for natural alternatives to synthetic amphetamine derivatives like 1,3-dimethylamylamine (DMAA). Historically, this specific isomer was identified as a naturally occurring trace amine in the bark of the English walnut tree (3)[3]. This botanical origin allowed early supplement manufacturers to market the compound as a "natural" botanical extract[4].

However, in my experience scaling up botanical extraction processes, the endogenous concentration of 5-methylheptan-2-amine in natural Juglans regia is exceedingly low. Isolating this compound from natural sources is economically unviable for commercial applications. Consequently, to circumvent the high costs of botanical extraction, the industry standard has shifted almost entirely to synthetic production[2]. The compound gained massive prominence as a designer stimulant following regulatory crackdowns on DMAA, often hidden behind confusing nomenclature (e.g., 2-AIH, 2-aminoisoheptane) to bypass restrictions[5].

Mechanism of Action: Vasoactive and Sympathomimetic Pathways

As an indirect sympathomimetic, 5-methylheptan-2-amine exerts its vasoactive effects by modulating the release and reuptake of endogenous catecholamines. Once in the synaptic cleft, it interacts with the Trace Amine-Associated Receptor 1 (TAAR1) and competitively inhibits the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

This dual-action blockade leads to a rapid accumulation of norepinephrine and dopamine. The excess norepinephrine subsequently binds to alpha-1 adrenergic receptors on vascular smooth muscle, inducing potent vasoconstriction and elevating blood pressure. Simultaneously, beta-adrenergic receptor activation increases cardiac chronotropy (heart rate) and inotropy (contractility).

Fig 1: Sympathomimetic signaling pathway and vasoactive response of 5-methylheptan-2-amine.

Experimental Protocols: Detection and Pharmacological Profiling

To accurately quantify 5-methylheptan-2-amine in complex matrices (such as raw botanical bark or multi-ingredient formulations), a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol is a self-validating system designed to maximize extraction efficiency while actively correcting for matrix effects.

Protocol: Extraction and LC-MS/MS Quantification

Self-Validation Standard: To ensure trustworthiness, this protocol mandates the pre-extraction spiking of an isotopically labeled internal standard (e.g., Octodrine-d5). This allows for real-time correction of matrix-induced ion suppression and validates the absolute recovery efficiency.

-

Sample Homogenization: Pulverize 1.0 g of the sample into a fine powder.

-

Causality: Maximizes the surface area for solvent penetration, which is critical for extracting trace amines embedded in dense, fibrous botanical matrices.

-

-

Acidified Solvent Extraction: Add 10 mL of Methanol:Water (80:20 v/v) containing 0.1% Formic Acid, spiked with 50 ng/mL of the internal standard.

-

Causality: The 80% methanol concentration balances the solubility of the lipophilic aliphatic chain. The 0.1% formic acid protonates the amine group (pKa ~10.5), increasing its polarity to drive it into the solvent phase and pre-conditioning it for positive electrospray ionization (+ESI).

-

-

Ultrasonic-Assisted Extraction (UAE) & Centrifugation: Sonicate at room temperature for 30 minutes, then centrifuge at 10,000 × g for 10 minutes.

-

Causality: Cavitation forces from sonication disrupt cellular walls. High-speed centrifugation precipitates large macromolecules (e.g., tannins, polysaccharides) that would otherwise cause severe ion suppression in the MS source.

-

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

LC-MS/MS Analysis (MRM Mode): Inject 2 µL onto a C18 reversed-phase column. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 130.1 [M+H]⁺ to its primary product ion (m/z 113.1).

-

Causality: The C18 column effectively retains the aliphatic chain. Monitoring the specific loss of ammonia (m/z 130.1 → 113.1)—a hallmark fragmentation pattern of aliphatic primary amines—ensures high specificity, differentiating 5-methylheptan-2-amine from isobaric interferences.

-

Fig 2: LC-MS/MS analytical workflow for the extraction and quantification of aliphatic amines.

Regulatory Status and Future Perspectives

The pharmacological potency of 5-methylheptan-2-amine has drawn significant scrutiny from global regulatory bodies. Because it acts as a potent vasoconstrictor and central nervous system stimulant, it carries inherent cardiovascular risks, particularly when combined with other stimulants like caffeine. Regulatory agencies have classified it as an unapproved and potentially unsafe food additive when used in dietary supplements[5]. Furthermore, its structural and functional similarities to banned performance-enhancing drugs have led to its strict monitoring in competitive sports.

References

1.[1] National Center for Biotechnology Information. "5-Methyl-2-heptanamine | C8H19N | CID 541442 - PubChem." PubChem Database. Available at: 2.[3] Medsafe New Zealand. "Comments on agenda items for the 63rd meeting of the Medicines Classification Committee." Medsafe. Available at: 3.[2] CrazyBulk. "What Is DMHA (Octodrine) and How It Can Be Used?" Bodybuilding Supplements. Available at: 4.[5] LegitScript. "Why Are Supplement Ingredient Names So Confusing?" LegitScript. Available at: 5.[4] Discount Supplements. "Strom StimuMax Pro Pre-Workout 360g." Discount Supplements. Available at:

Sources

Deconstructing the Safety Data Sheet for CAS 5984-59-8: A Technical Guide for Scientists

An In-Depth Guide to the Safe Handling of 2-Heptanamine, 6-methyl-, hydrochloride (Octodrine hydrochloride)

For researchers and drug development professionals, the Safety Data Sheet (SDS) is the cornerstone of laboratory safety, providing a comprehensive overview of a chemical's properties and potential hazards. This guide offers a detailed interpretation of the SDS for CAS 5984-59-8, correctly identified as 2-Heptanamine, 6-methyl-, hydrochloride—a compound also known as Octodrine hydrochloride. This document moves beyond a simple recitation of data, providing expert context to empower scientists to work safely and effectively.

Section 1: Identification

This inaugural section unequivocally identifies the substance.

| Identifier | Data | Source |

| Chemical Name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | [1][2] |

| CAS Number | 5984-59-8 | [1][2][3][4][5] |

| Synonyms | Octodrine hydrochloride, 1,5-Dimethylhexylamine hydrochloride, 2-Amino-6-methylheptane hydrochloride, DMHA | [1][3][6] |

| Molecular Formula | C₈H₁₉N · HCl (or C₈H₂₀ClN) | [1][2][3][5][7] |

| Molecular Weight | 165.70 g/mol | [2][7] |

| Recommended Use | Analytical reference standard, research, pharmaceutical intermediate, stimulant. | [3][6][8] |

| Restrictions on Use | Not for human or veterinary diagnostic or therapeutic use in research settings. The FDA also considers it an unsafe ingredient in dietary supplements. |

Expert Insight: The multiplicity of synonyms for this compound underscores the importance of using the CAS number as the definitive identifier. Historically, Octodrine was developed as a nasal decongestant, but it has re-emerged in unregulated markets as a stimulant in workout and "fat-burner" products.[6][9] This history is crucial for understanding its physiological effects and potential for misuse.

Section 2: Hazard Identification

This section is the most critical for immediate risk assessment. It outlines the hazards associated with the chemical according to the Globally Harmonized System (GHS).

GHS Classification:

-

Skin Irritation (Category 2) : This is the primary GHS classification found in consolidated databases.[8]

-

Flammable Solid (potential classification) : While not universally listed, the free base form is a flammable liquid, and related powdered amines can be combustible.[10] Prudent practice dictates handling the solid hydrochloride salt with awareness of potential flammability.

GHS Label Elements:

| Element | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H315: Causes skin irritation. [8] |

| Precautionary Statements | P264, P280, P302+P352, P332+P313, P362+P364 |

Logical Flow of GHS Hazard Communication:

Caption: GHS Hazard Classification and Corresponding Label Elements.

Expert Insight: The "Warning" signal word for skin irritation indicates a moderate, but reversible, hazard. However, the absence of comprehensive public toxicological data means other potential hazards, such as respiratory irritation or long-term effects, should not be dismissed.[6] Researchers should treat this compound with a higher degree of caution than the minimal GHS classification might suggest. Side effects reported from its use as a stimulant include hypertension, dyspnea, and hyperthermia.[6][9]

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Concentration |

| 2-Heptanamine, 6-methyl-, hydrochloride | 5984-59-8 | ≥95% - 99% (Typical for research grade) |

This product is a substance, not a mixture. The purity level indicates the quality typical for laboratory use. Impurities would consist of residual starting materials or by-products from synthesis.

Section 4: First-Aid Measures

This section provides immediate-response protocols for accidental exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Expert Insight: For any amine-based compound, rapid decontamination is key. The basic nature of amines can disrupt cell membranes, and prolonged contact increases the severity of irritation. When seeking medical attention, always bring the SDS for the compound to inform the medical professionals.[12]

Section 5: Fire-Fighting Measures

While the hydrochloride salt is a solid, its potential combustibility requires preparedness.

| Parameter | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13] For small fires, sand can also be effective.[10] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream, as it may scatter the powder and create a combustible dust cloud.[14] |

| Specific Hazards | Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). As a powder, it may form combustible dust concentrations in the air.[14][15] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13] |

Section 6: Accidental Release Measures

A systematic approach is crucial to contain spills and minimize exposure.

Experimental Protocol: Small Powder Spill Cleanup

-

Evacuate & Secure: Alert personnel in the immediate area. Remove all sources of ignition.[12]

-

Don PPE: Wear appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Contain Dust: Gently cover the spill with a damp paper towel or use a spill kit with moist sorbent pads to wet the powder and prevent it from becoming airborne.[12]

-

Clean Up: Carefully sweep or wipe up the material. Avoid dry sweeping, which generates dust.[14]

-

Collect Waste: Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area with soap and water.

-

Doff PPE & Wash: Remove PPE carefully and wash hands thoroughly.

Sources

- 1. CAS 5984-59-8: 2-Heptanamine, 6-methyl-, hydrochloride (1:… [cymitquimica.com]

- 2. 2-Heptanamine, 6-methyl-, hydrochloride | C8H20ClN | CID 22299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Octodrine (hydrochloride) | CymitQuimica [cymitquimica.com]

- 6. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molforge.ai [molforge.ai]

- 8. echemi.com [echemi.com]

- 9. Octodrine - Wikipedia [en.wikipedia.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. global-talke.com [global-talke.com]

- 12. umdearborn.edu [umdearborn.edu]

- 13. targetmol.com [targetmol.com]

- 14. buehler.com [buehler.com]

- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 16. buildsite.com [buildsite.com]

Literature review of octodrine hydrochloride in dietary supplements

Topic: Literature Review and Technical Analysis of Octodrine Hydrochloride in Dietary Supplements Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Octodrine hydrochloride (1,5-dimethylhexylamine; DMHA) has re-emerged in the dietary supplement market as a "replacement" stimulant following regulatory bans on 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA). Originally developed in the 1950s as a nasal decongestant, its current unapproved use in pre-workout formulations and "fat burners" presents significant pharmacological and regulatory challenges.[1][2][3] This guide synthesizes the physicochemical properties, sympathomimetic mechanism of action, and validated analytical protocols for the detection of octodrine, providing a robust framework for researchers investigating this compound.

Chemical and Pharmacological Characterization

Octodrine is an aliphatic amine structurally analogous to DMAA and amphetamine. Its resurgence is driven by the "whack-a-mole" phenomenon in supplement regulation, where banned substances are replaced by structural analogs with similar pressor effects but ambiguous legal status.

Structure-Activity Relationship (SAR)

The pharmacophore of octodrine consists of a straight carbon chain with a primary amine. The alpha-methyl group (common to amphetamines) protects the molecule from rapid degradation by monoamine oxidase (MAO), extending its half-life and systemic potency.

Figure 1: Structural Homology of Sympathomimetic Amines Caption: Comparative structures showing the aliphatic backbone conservation between DMAA, DMHA (Octodrine), and Amphetamine.

Mechanism of Action: Sympathomimetic Pathways

Octodrine functions as a central nervous system (CNS) stimulant and vasoactive agent.[3] It acts primarily as an indirect sympathomimetic, facilitating the release and inhibiting the reuptake of catecholamines (norepinephrine and dopamine).

Key Physiological Effects:

-

Vasoconstriction: Activation of

-adrenergic receptors in peripheral smooth muscle. -

Bronchodilation: Historical use target; mediated via

-adrenergic pathways (though weaker than ephedrine). -

Chronotropy/Inotropy: Increased heart rate and contractility via

-adrenergic stimulation.

Figure 2: Adrenergic Signaling Pathway Caption: Mechanism of octodrine-induced catecholamine release and subsequent adrenergic receptor activation.

Analytical Protocol: LC-MS/MS Quantitation

Objective: To detect and quantify octodrine in complex dietary supplement matrices (powders, capsules). Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7]

Materials & Reagents

-

Standard: 1,5-Dimethylhexylamine hydrochloride (Reference Standard >98% purity).

-

Internal Standard (IS): 1,3-DMAA-d3 or Heptylamine (structural analog).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Dilute-and-Shoot)

This protocol minimizes matrix effects common in "proprietary blends."

-

Homogenization: For capsules, empty 10 units and mix contents. For powders, tumble mix for 5 minutes.

-

Extraction: Weigh 50 mg of sample into a 15 mL centrifuge tube.

-

Solvent Addition: Add 10.0 mL of 50:50 MeOH:Water (0.1% FA).

-

Sonication: Sonicate for 15 minutes at ambient temperature to ensure dissolution of amine salts.

-

Clarification: Centrifuge at 4,000 RPM for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Dilution: Dilute 1:100 with Mobile Phase A to bring within linear calibration range (typically 10–1000 ng/mL).

Instrumental Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm) or PFP (Pentafluorophenyl) for enhanced selectivity of isomeric amines.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions)

Octodrine (MW 129.24) forms a protonated molecular ion

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Octodrine | 130.2 | 113.1 (Loss of NH3) | 57.1 (Alkyl fragment) | 15 / 25 |

| DMAA (Ref) | 116.2 | 57.1 | 43.1 | 15 / 25 |

Note: Isomeric separation is critical. Octodrine must be chromatographically resolved from 1,3-DMAA and 1,4-DMAA to avoid false positives.

Toxicology and Safety Profile

The safety profile of octodrine is inferred largely from animal data and adverse event reports (AERs) due to a lack of modern human clinical trials.

Table 1: Reported Adverse Effects & Hemodynamic Impact

| System | Observed Effect | Mechanism | Risk Level |

| Cardiovascular | Hypertension, Tachycardia | High | |

| Respiratory | Dyspnea (Shortness of breath) | Bronchial vascular constriction | Moderate |

| Neurological | Anxiety, Tremors, Hypervigilance | CNS Stimulation (NE/DA release) | Moderate |

| Thermoregulatory | Hyperthermia | Metabolic increase / Vasoconstriction | Variable |

Case Study Insight: A study by Cohen et al. analyzed supplements following FDA warning letters and found that products often contained dosages of octodrine (up to ~145 mg/serving) significantly higher than historical pharmaceutical doses (approx. 30 mg), increasing the risk of adverse cardiovascular events [1, 3].

Regulatory Landscape

United States (FDA): The FDA has declared that DMHA is not a legitimate dietary ingredient.[8][9] It does not meet the definition of a vitamin, mineral, herb, or amino acid used to supplement the diet. Warning letters have been issued to manufacturers declaring products containing DMHA as "adulterated" [4].[8][10]

Global Status:

-

WADA: Prohibited in-competition (Class S6. Stimulants).

-

Australia (TGA): Schedule 10 (Prohibited Substance).

-

EU: Generally classified as an unauthorized novel food or medicinal additive.

"Natural" Origin Myth: Manufacturers often claim DMHA is extracted from Aconitum kusnezoffii or Kigelia africana. However, high-resolution mass spectrometry analyses have repeatedly failed to detect octodrine in verified botanical vouchers of these plants, confirming the synthetic origin of the octodrine found in supplements [1].

References

-

Cohen, P. A., et al. (2018).[3][11] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..."[11] Clinical Toxicology. Link

-

U.S. Food and Drug Administration (FDA). (2019). "DMHA in Dietary Supplements."[8][12][13][14][15][16] FDA.gov. Link

-

Catalani, V., et al. (2018). "Octodrine: New Questions and Challenges in Sport Supplements." Brain Sciences. Link

-

Cohen, P. A., et al. (2022). "Recalls, Availability, and Content of Dietary Supplements Following FDA Warning Letters." JAMA. Link

-

World Anti-Doping Agency (WADA). (2023). "Prohibited List - Stimulants." WADA-ama.org. Link

Sources

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. researchgate.net [researchgate.net]

- 3. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. eurekakit.com [eurekakit.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. FDA issues warning letters to companies for selling adulterated, misbranded products [healio.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. supplemented.net [supplemented.net]

- 13. Dimethylhexylamine (DMHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 14. rivm.nl [rivm.nl]

- 15. researchgate.net [researchgate.net]

- 16. FDA warns contract manufacturer over use of stimulant DMHA [nutraingredients.com]

Methodological & Application

Application Note: Synthesis Protocols for 2-Amino-6-methylheptane Hydrochloride

This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of 2-Amino-6-methylheptane Hydrochloride (also known as Octodrine or DMHA). This document is designed for research professionals and adheres to high-integrity chemical standards.

Executive Summary & Chemical Identity

2-Amino-6-methylheptane (Octodrine) is an aliphatic amine originally developed as a nasal decongestant and currently utilized in neuroscience research as a monoamine reuptake inhibitor and psychostimulant.[1] This protocol details the synthesis of the hydrochloride salt, preferred for its stability, solubility, and bioavailability in physiological assays.

Chemical Profile

| Property | Specification |

| IUPAC Name | 6-Methylheptan-2-amine hydrochloride |

| Common Names | Octodrine HCl; DMHA; 1,5-Dimethylhexylamine HCl |

| CAS Number | 5984-59-8 (HCl salt); 543-82-8 (Free base) |

| Molecular Formula | C₈H₁₉N[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 165.70 g/mol |

| Precursor | 6-Methyl-2-heptanone (Methyl isohexyl ketone) |

| Appearance | White crystalline powder |

| Melting Point | 138–142 °C (Lit.) |

| Solubility | Soluble in water, ethanol, DMSO |

Retrosynthetic Analysis & Strategy

The synthesis targets the C-N bond formation at the C2 position of the 6-methylheptane skeleton. The most robust route for laboratory-scale production without high-pressure hydrogenation equipment is the Leuckart-Wallach Reaction .

Reaction Pathway (DOT Visualization)

The following diagram illustrates the transformation from the ketone precursor to the final hydrochloride salt.

Figure 1: Step-wise chemical transformation via the Leuckart-Wallach pathway.

Experimental Protocol A: Leuckart-Wallach Synthesis

This method is chosen for its operational simplicity and high tolerance for aliphatic ketones. It avoids the need for pressurized hydrogen gas.

Materials Required[2][3][9][10][11][12][13][14]

-

Precursor: 6-Methyl-2-heptanone (≥98%)

-

Reagents: Ammonium formate (anhydrous), Formic acid (98%), Hydrochloric acid (37%), Sodium hydroxide (pellets), Diethyl ether (anhydrous), Magnesium sulfate (anhydrous).

-

Equipment: Round-bottom flask (RBF), Dean-Stark trap (optional) or distillation setup, Reflux condenser, Addition funnel, pH meter.

Step 1: Reductive Amination (Formylation)

Mechanism: The ketone reacts with ammonium formate to generate an iminium ion, which is reduced by the formate ion (hydride transfer) to yield the N-formyl derivative.

-

Setup: Equip a 500 mL RBF with a thermometer and a distillation head (Claisen adapter) connected to a condenser.

-

Charge: Add 6-Methyl-2-heptanone (0.5 mol, 64.1 g) and Ammonium formate (2.0 mol, 126 g) .

-

Reaction:

-

Heat the mixture slowly. At ~140-150°C, the mixture will become homogeneous, and water/CO₂ evolution will begin.

-

Maintain temperature at 160–170°C for 4–6 hours.

-

Critical Control Point: Distill off the water formed during the reaction to drive the equilibrium forward. If the temperature drops, add a small quantity of Formic acid to maintain the reaction medium.

-

Completion: The reaction is complete when no more water distills over and the temperature rises to ~180°C.

-

-

Isolation: Cool the mixture. The residue contains the crude N-formyl-2-amino-6-methylheptane. Wash with water (2 x 50 mL) to remove excess ammonium salts. Separation of the organic layer yields the crude amide.

Step 2: Hydrolysis to Free Base

-

Reflux: Transfer the crude N-formyl intermediate to a clean RBF. Add 6M HCl (150 mL) .

-

Hydrolysis: Reflux vigorously for 2–3 hours. This cleaves the formyl group, releasing formic acid and the amine hydrochloride.

-

Workup:

-

Cool the solution to room temperature.[9]

-

Extract with Dichloromethane (DCM) (2 x 30 mL) to remove any unreacted non-basic organic impurities (discard organic layer).

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 50% NaOH solution until the pH > 12. The free amine will separate as an oil.

-

Extraction: Extract the liberated oil with Diethyl ether (3 x 50 mL).

-

Drying: Dry the combined ether extracts over anhydrous MgSO₄ . Filter to remove the desiccant.

-

Step 3: Hydrochloride Salt Formation

Objective: Convert the volatile, oxidizable free amine into a stable crystalline solid.

-

Preparation: Place the dry ethereal solution of the free amine in a beaker cooled to 0°C.

-

Acidification: Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in Isopropanol/Dioxane dropwise with stirring.

-

Crystallization: A white precipitate of 2-Amino-6-methylheptane HCl will form immediately.

-

Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ether.

-

Recrystallization: For analytical purity, recrystallize from a hot Ethanol/Ether mixture.

-

Yield: Expected yield is 60–75% (based on ketone).

Experimental Protocol B: Catalytic Hydrogenation (Alternative)

Recommended for facilities with high-pressure hydrogenation reactors (Parr Bomb).

Workflow Diagram

Figure 2: High-pressure catalytic hydrogenation workflow.

Protocol Summary:

-

Dissolve ketone in Methanolic Ammonia (7M) (1:10 molar ratio).

-

Add Raney Nickel (10 wt% loading) or Pt/C .

-

Hydrogenate at 50–100 psi and 60°C until H₂ uptake ceases.

-

Filter catalyst carefully (Raney Ni is pyrophoric).

-

Concentrate filtrate to obtain free amine; proceed to salt formation as in Method A.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following standards.

| Technique | Expected Signals / Parameters | Interpretation |

| ¹H NMR (D₂O) | δ 0.85 (d, 6H, isopropyl CH₃)δ 1.25 (d, 3H, α-CH₃)δ 1.1–1.6 (m, 7H, alkyl chain)δ 3.3 (m, 1H, CH-N) | Confirms branched alkyl chain and amine position. |

| IR Spectroscopy | ~2900–3000 cm⁻¹ (C-H stretch)~1500–1600 cm⁻¹ (N-H bend)Broad band ~3000 cm⁻¹ (Ammonium salt) | Confirms primary amine salt structure. |

| Mass Spectrometry | [M+H]⁺ = 130.16 m/z (Free base) | Molecular ion confirmation. |

| Melting Point | 138–142 °C | Sharp melting point indicates high purity. |

Safety, Handling, & Regulatory Compliance

Hazard Classification:

-

GHS: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Signal Word: WARNING.

Precautions:

-

Vapor Control: The free base is volatile and possesses a fishy, amine-like odor. All steps involving the free base must be performed in a functioning fume hood.

-

Chemical Burns: 6-Methyl-2-heptanone and the resulting amine can cause skin irritation. Use nitrile gloves and safety goggles.

-

Regulatory Status: 2-Amino-6-methylheptane is a stimulant monitored by various anti-doping agencies (WADA) and regulatory bodies (FDA). Ensure synthesis is strictly for research/analytical reference purposes and complies with local controlled substance laws.

References

-

PubChem. (2023). 2-Amino-6-methylheptane hydrochloride | C8H20ClN. National Library of Medicine. [Link]

-

Cohen, P. A., et al. (2017).[10] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)...[10] Clinical Toxicology. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction.[8][11][12][13] The Journal of Organic Chemistry.[13] (Fundamental mechanistic reference for Method A).

Sources

- 1. 2-Amino-6-methylheptane | SIELC Technologies [sielc.com]

- 2. prepchem.com [prepchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lookchem.com [lookchem.com]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. 2-Heptanamine, 6-methyl-, hydrochloride | C8H20ClN | CID 22299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sciencemadness.org [sciencemadness.org]

GC-MS analysis techniques for octodrine in biological matrices

Application Note: Advanced GC-MS Analytical Strategies for the Quantification of Octodrine (DMHA) in Biological Matrices

Executive Overview